molecular formula C5H15ClNO3P B1378458 (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride CAS No. 1394042-47-7

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Cat. No. B1378458
CAS RN: 1394042-47-7
M. Wt: 203.6 g/mol
InChI Key: USHLWXUAFKQGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride, also known as APEPH-HCl, is an organic compound that has been used in various scientific research applications. It is an organophosphorus compound that is commonly used as a reagent in organic chemistry and as a ligand in coordination chemistry. APEPH-HCl has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Agonist at the GABA B Receptor

“(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride”, also known as 3-APPA or CGP 27492, is used in scientific research as an agonist at the GABA B receptor . It’s part of a class of phosphinic acid GABA B agonists, which also includes SKF-97,541 . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e., 3 nM) .

Synthesis of Aminoalkyl- H -Phosphinic Acids

3-APPA is used in the synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction . These acids are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for synthesis of other aminoalkylphosphorus acids .

P–H Bond Oxidation

The synthetic usefulness of aminoalkyl- H -phosphinic acids, such as 3-APPA, is illustrated in P–H bond oxidation . This process is crucial in the synthesis of various aminoalkylphosphorus compounds .

Addition to Double Bonds

3-APPA is also used in its addition to double bonds . This reaction is important in the synthesis of a wide range of organic compounds .

Selective Amine Deprotection

3-APPA can be used in selective amine deprotection . This process is essential in the synthesis of various aminoalkylphosphorus compounds .

Surface Modification

3-APPA can be used for surface modification of MONPs for unique biomedical, industrial, and scientific applications . The modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

properties

IUPAC Name

3-aminopropyl(ethoxy)phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLWXUAFKQGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.